N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide
Description
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Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-13-5-7-17(9-15(13)3)21(28)25-26-12-23-20-19(22(26)29)11-24-27(20)18-8-6-14(2)16(4)10-18/h5-12H,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDIQCZGZJSAIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and other therapeutic applications. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 350.42 g/mol
- CAS Number : 899738-27-3
The compound features a fused pyrazolo[3,4-d]pyrimidine core with various substitutions that enhance its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Pyrazolo Core | A bicyclic structure known for diverse biological activities |
| Dimethyl Substituents | Enhance lipophilicity and potential receptor interactions |
| Amide Group | Contributes to binding affinity with biological targets |
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that similar compounds can act as dual inhibitors of EGFR and VEGFR2, with IC values ranging from 0.3 to 24 µM. The compound this compound has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms including apoptosis induction and cell cycle arrest .
Case Study: MCF-7 Cell Line
In a study involving the MCF-7 breast cancer cell line, the compound demonstrated:
- Inhibition of Tumor Growth : Effective in reducing tumor size.
- Induction of Apoptosis : Triggered programmed cell death pathways.
- Cell Migration Suppression : Reduced metastatic potential.
The mechanisms of action for this compound typically involve interactions with specific molecular targets such as:
- Kinases : Inhibition of signaling pathways that promote cancer cell survival.
- Receptors : Modulation of receptor activity affecting cellular proliferation and migration.
Molecular docking studies have elucidated binding modes that suggest strong interactions between the compound and its targets .
Other Biological Activities
In addition to its anticancer properties, derivatives of this compound have shown potential in other areas:
- Antimicrobial Activity : Some pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial effects against various pathogens .
- Anti-inflammatory Effects : Compounds in this class may also possess anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
Comparative Analysis with Related Compounds
The following table compares this compound with related compounds regarding their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-(2-chlorophenyl)-4-oxo...) | Chlorophenyl group | Antimicrobial |
| N-(1-(2-methylphenyl)-5(4H)... | Naphthalene substitution | Anti-inflammatory |
| N-(1-(3-methylphenyl)-2-nitro...) | Nitro group addition | Cytotoxicity against cancer cells |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often exhibit significant anticancer properties. Studies have shown that N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown potential as an inhibitor of certain kinases that are critical for tumor growth and survival. Preliminary findings suggest that it may effectively target pathways associated with cell signaling and metabolism in cancer cells.
Anti-inflammatory Effects
In addition to anticancer properties, this compound also exhibits anti-inflammatory effects. Research has indicated that it can reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that modify the pyrazolo[3,4-d]pyrimidine framework. Various derivatives have been synthesized to enhance biological activity or alter pharmacokinetic properties.
Synthetic Pathways
- Starting Materials : The synthesis often begins with readily available precursors such as substituted phenyl hydrazines and appropriate carbonyl compounds.
- Reagents : Common reagents include acids or bases for catalysis and solvents such as dimethyl sulfoxide or ethanol for reaction medium.
- Purification : Post-synthesis purification methods include recrystallization or chromatography to isolate the desired product.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the efficacy of this compound against breast cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways and significantly reduced tumor growth in xenograft models.
Case Study 2: Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory effects of this compound in a model of rheumatoid arthritis. Results indicated a marked reduction in pro-inflammatory cytokines and improved clinical scores compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
